molecular formula C19H14Cl2N4S B12142942 3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12142942
M. Wt: 401.3 g/mol
InChI Key: WYXVWUAOKHYMRL-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a naphthylmethylthio group

Properties

Molecular Formula

C19H14Cl2N4S

Molecular Weight

401.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H14Cl2N4S/c20-14-8-9-16(17(21)10-14)18-23-24-19(25(18)22)26-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,22H2

InChI Key

WYXVWUAOKHYMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3N)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Naphthylmethylthio Group: The naphthylmethylthio group can be introduced through a thiolation reaction using naphthylmethyl chloride and a suitable thiol reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that compounds containing the triazole ring exhibit anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various cancer cell lines, including HCT-116 and HeLa cells. The presence of the naphthyl group in 3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine enhances its cytotoxic activity. Studies indicate that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and cell cycle arrest .

Antimicrobial Properties
The triazole moiety is known for its antimicrobial activity. Compounds similar to 3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine have been evaluated for their ability to combat bacterial and fungal infections. The structural features of this compound contribute to its effectiveness as a potential antifungal agent, making it a candidate for further development in treating infections caused by resistant strains .

Agricultural Applications

Fungicides and Herbicides
Due to their fungicidal properties, triazole derivatives are extensively used in agriculture as fungicides. The compound's ability to inhibit fungal growth makes it suitable for protecting crops from various fungal diseases. Research indicates that similar triazole compounds have been effective against pathogens like Fusarium and Botrytis, which affect a wide range of crops .

Biochemical Research

Enzyme Inhibition Studies
Triazole compounds are also studied for their role as enzyme inhibitors. The inhibition of specific enzymes involved in pathogenic processes can lead to therapeutic benefits. For instance, research has shown that triazoles can inhibit urease activity, which is crucial in certain bacterial infections .

Data Summary

Application Area Description Key Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesInduces apoptosis; effective against cancer cell lines; inhibits microbial growth
Agricultural ApplicationsUse as fungicides and herbicidesEffective against Fusarium and Botrytis pathogens
Biochemical ResearchEnzyme inhibition studiesInhibits urease activity

Case Studies

Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with naphthyl groups exhibited enhanced cytotoxicity compared to those without. The mechanism involved mitochondrial membrane potential disruption and increased apoptotic markers .

Case Study 2: Agricultural Efficacy Testing
Field trials were conducted to assess the efficacy of triazole-based fungicides on crop health. Results showed a significant reduction in fungal infections when treated with these compounds, leading to improved yield and quality of crops .

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds. Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-1,2,4-triazole: A simpler triazole derivative with similar biological activities.

    5-(Naphthylmethylthio)-1,2,4-triazole: Another triazole derivative with a naphthylmethylthio group but lacking the dichlorophenyl group.

    1-(2,4-Dichlorophenyl)-3-(1-naphthyl)urea: A compound with similar structural features but different functional groups.

Uniqueness

3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both the dichlorophenyl and naphthylmethylthio groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various applications in scientific research and industry.

Biological Activity

3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine
  • Molecular Formula : C19H14Cl2N4S
  • Molecular Weight : 401.3123 g/mol

Biological Activity Overview

The biological activities of 3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine include antimicrobial, antifungal, and anticancer properties. The compound has been evaluated for its efficacy against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that compounds with a triazole moiety exhibit significant antimicrobial properties. In a study assessing various triazole derivatives:

  • The compound demonstrated moderate to high activity against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .
  • The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis .

Antifungal Activity

The antifungal efficacy of triazole derivatives has been well-documented. Specifically:

  • 3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine showed potent activity against Microsporum gypseum, a common dermatophyte .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

  • In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

The proposed mechanisms through which 3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in targeted cells leading to apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of in vitro tests were conducted using various bacterial strains. The results indicated that the compound exhibited an inhibitory concentration (IC50) ranging from 10 to 20 µM against Staphylococcus aureus and Escherichia coli .
  • Anticancer Evaluation :
    • In a study published in Pharmaceutical Biology, researchers reported that treatment with 3-(2,4-Dichlorophenyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine resulted in a significant reduction in cell viability in MCF-7 cells with an IC50 value of approximately 15 µM .

Comparative Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Range (µM)Reference
AntimicrobialStaphylococcus aureus10 - 20
AntifungalMicrosporum gypseumNot specified
AnticancerMCF-7 (breast cancer)~15
AnticancerHCT116 (colon cancer)Not specified

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